Tetraacetoxymethyl Bis(2-aminoethyl) Ether N,N,N',N'-Tetraacetic Acid
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Overview
Description
Tetraacetoxymethyl Bis(2-aminoethyl) Ether N,N,N’,N’-Tetraacetic Acid is a complex organic compound with the molecular formula C24H36N2O17 and a molecular weight of 624.55 g/mol . This compound is known for its chelating properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetraacetoxymethyl Bis(2-aminoethyl) Ether N,N,N’,N’-Tetraacetic Acid involves multiple steps, typically starting with the reaction of ethylene glycol with chloroacetic acid to form ethylene glycol bis(chloroacetate). This intermediate is then reacted with diethanolamine to produce the bis(2-aminoethyl) ether derivative. The final step involves acetylation with acetic anhydride to yield the tetraacetoxymethyl derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process, including temperature, pressure, and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
Tetraacetoxymethyl Bis(2-aminoethyl) Ether N,N,N’,N’-Tetraacetic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The acetoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like sodium hydroxide. The reactions typically occur under controlled temperatures and pressures to ensure desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced amines, and substituted ethers. These products have distinct properties and applications in different fields .
Scientific Research Applications
Tetraacetoxymethyl Bis(2-aminoethyl) Ether N,N,N’,N’-Tetraacetic Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Tetraacetoxymethyl Bis(2-aminoethyl) Ether N,N,N’,N’-Tetraacetic Acid primarily involves its chelating properties. It binds to metal ions through its multiple carboxylate and amine groups, forming stable complexes. This binding can regulate the availability of metal ions in various chemical and biological systems, affecting processes such as enzyme activity, signal transduction, and metal ion transport .
Comparison with Similar Compounds
Similar Compounds
Ethylene glycol-bis(2-aminoethyl ether)-N,N,N’,N’-tetraacetic acid (EGTA): Another chelating agent with similar properties but different structural features.
1,2-Bis(2-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid (BAPTA): Known for its use in calcium ion regulation in biological systems.
Uniqueness
Tetraacetoxymethyl Bis(2-aminoethyl) Ether N,N,N’,N’-Tetraacetic Acid is unique due to its tetraacetoxymethyl groups, which enhance its solubility and stability compared to other chelating agents. This makes it particularly useful in applications requiring high solubility and stability under various conditions .
Biological Activity
Tetraacetoxymethyl bis(2-aminoethyl) ether N,N,N',N'-tetraacetic acid, commonly referred to as Tetraacetoxymethyl EGTA , is a chelating agent with significant biological activity. This compound is primarily used in biochemical research due to its ability to bind calcium ions and other metal ions, thus influencing various biological processes.
- Chemical Formula : C₁₄H₂₄N₂O₁₀
- Molecular Weight : 392.35 g/mol
- Structure : The compound features two aminoethyl groups connected by a tetraacetic acid moiety, which enables it to act as a potent chelator.
Tetraacetoxymethyl EGTA functions primarily as a calcium chelator. By binding calcium ions, it can modulate intracellular calcium levels, which are crucial for various cellular functions such as signaling pathways, muscle contraction, and neurotransmitter release. The compound has been shown to inhibit calcium-dependent processes, making it useful in studies of calcium signaling and related cellular mechanisms.
Biological Applications
- Calcium Chelation : Tetraacetoxymethyl EGTA is utilized in various experimental setups to study the role of calcium in cellular processes. It effectively reduces free calcium concentrations, allowing researchers to investigate calcium-dependent activities without interference from extracellular calcium levels .
- Cell Signaling Studies : The compound has been employed in studies examining the MAPK/ERK signaling pathway, where it plays a role in understanding how calcium influences cell proliferation and differentiation .
- Neuronal Studies : In neurobiology, Tetraacetoxymethyl EGTA is used to study axonal degeneration and mitochondrial function in neurons. By chelating calcium, it helps elucidate the role of calcium in neuronal health and disease .
Case Study 1: Calcium's Role in Axonal Degeneration
A study investigating the effects of Tetraacetoxymethyl EGTA on axonal degeneration highlighted its effectiveness in reducing mitochondrial dysfunction linked to elevated intracellular calcium levels. The results indicated that chelation of calcium significantly mitigated degeneration in neuronal cultures .
Case Study 2: Modulation of Cell Cycle
Research has demonstrated that Tetraacetoxymethyl EGTA can influence the cell cycle by affecting the G1 phase progression. By lowering intracellular calcium, the compound inhibited cell proliferation in various cancer cell lines, suggesting potential applications in cancer therapy .
Comparative Data Table
Property | Tetraacetoxymethyl EGTA | Other Chelators (e.g., EDTA) |
---|---|---|
Calcium Binding Affinity | High | Moderate |
Cellular Impact | Inhibits proliferation | Primarily stabilizes metal ions |
Applications | Neurobiology, Cancer Research | General laboratory use |
Mechanism | Calcium chelation | Metal ion stabilization |
Properties
IUPAC Name |
(2-methoxy-2-oxoethyl) 2-[2-[2-[bis[2-(2-methoxy-2-oxoethoxy)-2-oxoethyl]amino]ethoxy]ethyl-[2-(2-methoxy-2-oxoethoxy)-2-oxoethyl]amino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2O17/c1-35-21(31)13-40-17(27)9-25(10-18(28)41-14-22(32)36-2)5-7-39-8-6-26(11-19(29)42-15-23(33)37-3)12-20(30)43-16-24(34)38-4/h5-16H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXZWLOCCJOCCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC(=O)CN(CCOCCN(CC(=O)OCC(=O)OC)CC(=O)OCC(=O)OC)CC(=O)OCC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2O17 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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